Technical Whitepaper: Spectroscopic Characterization of Indanthrene Red Brown 5RF (C.I. Vat Brown 25)
Technical Whitepaper: Spectroscopic Characterization of Indanthrene Red Brown 5RF (C.I. Vat Brown 25)
Executive Summary
Indanthrene Red Brown 5RF , chemically identified as C.I.[1][2] Vat Brown 25 (CAS: 6247-46-7), is a complex anthraquinone-based chromophore.[3] While primarily utilized in the textile industry for its exceptional lightfastness, its fused ring structure—comprising benzamide and carbazole moieties integrated with an anthraquinone core—presents unique spectroscopic properties relevant to pharmaceutical researchers.
This guide addresses the specific challenges of analyzing Vat Brown 25: its inherent insolubility in aqueous media and its tendency to aggregate. We provide validated protocols for solubilization using N-Methyl-2-pyrrolidone (NMP) and reductive leuco-formation, enabling precise UV-Vis and fluorescence characterization. These methods are critical for researchers using this dye as a model for hydrophobic drug aggregation, impurity profiling, or photodynamic stability studies.
Chemical Identity & Physicochemical Basis[3][4][5][6]
Before spectroscopic analysis, the analyte must be correctly identified and solubilized. Vat Brown 25 is not a simple salt; it is a planar, hydrophobic system.
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CI Name: C.I. Vat Brown 25
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Chemical Class: Anthraquinone / Carbazole derivative (Benzamido-type).[1]
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Molecular Formula:
[1][4]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solubility Profile:
The Solubilization Challenge
Standard pharmaceutical solvents (PBS, Methanol) will fail. The electronic spectra are highly dependent on the "state" of the dye (Oxidized vs. Reduced vs. Protonated).
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision matrix for sample preparation based on the analytical goal.
Figure 1: Decision matrix for solubilizing Indanthrene Red Brown 5RF for specific spectral outputs.
Protocol A: UV-Vis Absorption (Standard)
Objective: Determine
Reagents:
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Spectroscopic grade N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF).
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Quartz cuvettes (1 cm path length).
Procedure:
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Stock Solution: Weigh 10.0 mg of Indanthrene Red Brown 5RF. Dissolve in 100 mL NMP. Sonicate for 30 minutes at 40°C to ensure de-aggregation.
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Note: Anthraquinones form "stacking" aggregates.[1] Incomplete dissolution manifests as a scattering tail >700 nm.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove micro-particulates.[1]
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Dilution: Prepare a series of dilutions (e.g., 1, 2, 5, 10 µM) to verify Beer-Lambert linearity.
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Scan: Scan from 250 nm to 800 nm against a pure NMP blank.
Expected Results:
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UV Region (250–350 nm): Intense
transitions (Benzenoid bands).[1] -
Visible Region (450–550 nm): Broad charge-transfer (CT) band responsible for the red-brown color.[1]
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Validation: If the spectrum shows a rising baseline towards 250 nm without distinct peaks, aggregation is occurring.[1] Heat the sample to 60°C and re-scan.
Protocol B: Fluorescence Characterization
Objective: Assess quantum yield and Stokes shift. Caution: Anthraquinone vat dyes are often weak fluorophores in their oxidized state due to rapid Intersystem Crossing (ISC) to the triplet state.
Procedure:
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Solvent Choice: Use o-Chlorophenol or NMP.[1] Avoid water.
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Excitation Scan: Fix emission monochromator at 600 nm and scan excitation from 300–550 nm to find
.[1] -
Emission Scan: Exciting at the determined
(likely ~480–520 nm), scan emission from 530–750 nm.[1] -
Quantum Yield Check: Compare against a Rhodamine B standard. If signal is <1% of standard, the dye is effectively a non-fluorescent quencher in this state.
Spectroscopic Mechanisms & Data Interpretation[8][9][10][11][12][13]
Electronic Transitions (Jablonski Diagram)
Understanding the lack of strong fluorescence is vital for interpreting the data. Vat dyes are designed to be photostable, meaning they dissipate energy thermally or via triplet states rather than fluorescence.
Figure 2: Energy dissipation pathways for Anthraquinone Vat Dyes. The dominant ISC pathway explains the high lightfastness and low fluorescence.
Data Summary Table
| Parameter | Condition | Expected Value / Observation | Structural Cause |
| NMP (Organic) | 450–520 nm (Broad) | Intramolecular Charge Transfer (ICT) | |
| Conc.[1] | 550–600 nm (Purple) | Protonation of C=O groups (Bathochromic shift) | |
| Fluorescence | Oxidized (NMP) | Very Weak / Negligible | Efficient Intersystem Crossing (ISC) |
| Fluorescence | Reduced (Leuco) | Moderate | Disruption of quinoid system |
| Stokes Shift | NMP | Large (>50 nm) | Structural relaxation in excited state |
Relevance to Pharmaceutical & Biotech Research
While Indanthrene Red Brown 5RF is a textile dye, its analysis is highly relevant to drug development in three specific contexts:
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Impurity Profiling (QA/QC): Anthraquinone derivatives are common byproducts in the synthesis of certain chemotherapeutics.[1] The protocols above (specifically Method B) serve as a template for detecting hydrophobic, planar impurities in drug substances using HPLC-UV or LC-MS.
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DNA Intercalation Models: The planar, fused-ring structure of Vat Brown 25 mimics anthracycline antibiotics (e.g., Doxorubicin). Researchers can use this dye as a stable, non-cytotoxic model to study
stacking interactions with DNA base pairs or to validate binding assays before using expensive API standards.[1] -
Photodynamic Therapy (PDT) Research: The efficient Intersystem Crossing (ISC) to the Triplet State (T1) shown in Figure 2 makes this class of dyes potential generators of Singlet Oxygen (
). Spectroscopic measurement of singlet oxygen generation (using chemical traps like DPBF) is a valid extension of this protocol.
References
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Colour Index International. C.I.[1][5][6] Vat Brown 25 (69020).[4] Society of Dyers and Colourists & AATCC.[1]
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Source: (Requires Subscription, standard industry reference).
-
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197846 (Indanthrene Red Brown 5RF).[1]
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Source:[1]
-
-
Gürses, A., et al. (2016).[1] Dyes and Pigments: Their Structure and Properties.[1][3][7] In: Dyes and Pigments.[1][3][6][7][8] Springer.
- Context: Discusses the aggregation and spectroscopic behavior of anthraquinone v
-
Source:[1]
-
Moran, J. J., & Stonehill, H. I. (1957).[1][9] Fading and tendering activity in anthraquinonoid vat dyes.[1][9] Part II. Fluorescence, absorption spectra, and stability to light.[9] Journal of the Chemical Society.
- Context: Foundational paper on the fluorescence quenching and triplet state dynamics of v
-
Source:[1]
-
Thermo Fisher Scientific. Color analysis for pharmaceutical products using UV-visible absorption techniques.[1]
- Context: Application note on using UV-Vis for color/impurity analysis in pharma.
-
Source:
Sources
- 1. artistpigments.org [artistpigments.org]
- 2. Indanthrene Red Brown 5RF | C43H25N3O7 | CID 197846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vat Dyes [m.chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. C.I. Vat Green 1 | C36H20O4 | CID 31410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. 147. Fading and tendering activity in anthraquinonoid vat dyes. Part II. Fluorescence, absorption spectra, and stability to light of dyed films - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
